7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is part of a broader class of spirocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. This reaction can be promoted by either Lewis base or Brønsted base catalysts. For example, using a Lewis base such as PCy3 (tricyclohexylphosphine) as a catalyst can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be used to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and reaction time to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated spirocyclic compound. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spirocyclic structure but differ in the position of the spiro linkage and substituents.
Spiropyrans: These photochromic compounds can switch between different isomers under light, temperature, or pH changes.
1’-Methylspiro[indoline-3,4’-piperidine] Derivatives: These compounds have a similar indoline moiety but are linked to a piperidine ring instead of a pyrrolidinone.
Uniqueness
7-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of a methyl group at the 7-position. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other spirocyclic compounds .
Biological Activity
7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic framework that combines an indoline moiety with a pyrrolidine unit. This structural configuration is significant as it enhances the compound's binding affinity to biological targets. The molecular formula for this compound is C12H13N2O, with a molecular weight of approximately 201.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The spirocyclic structure allows for increased three-dimensionality, which can enhance binding specificity and affinity to target proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that spiro[indole-3,2'-pyrrolidin]-2-ones can act as potent inhibitors of the MDM2-p53 interaction, which is crucial in cancer biology. One study reported that a related compound demonstrated a threefold improvement in potency against osteosarcoma cell lines compared to earlier derivatives .
Anti-inflammatory Effects
Preliminary investigations suggest that derivatives of this compound may also possess anti-inflammatory properties. For example, the introduction of specific functional groups has been shown to enhance the anti-inflammatory activity in animal models .
Antimicrobial Activity
The antimicrobial potential of spirocyclic compounds has been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of spirocyclic compounds for evaluation against tumor cell lines. For example:
- Compound B5 , a derivative closely related to this compound, showed significant inhibition against BEL-7402 cell lines with promising results in molecular docking studies .
Compound | Cell Line | IC50 (μM) |
---|---|---|
B5 | BEL-7402 | 10.5 |
BI-0252 | SJSA-1 | 4.1 |
Staurosporine | MCF7 | 17.8 |
Structure-Activity Relationship (SAR)
Investigations into the SAR of spirocyclic compounds have revealed correlations between structural modifications and biological activity enhancements. For instance, modifications at specific positions on the indoline or pyrrolidine rings can drastically alter the potency against cancer cell lines .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-3-2-4-9-10(8)14-11(15)12(9)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15) |
InChI Key |
QIDXNIYJGLUGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCNC3)C(=O)N2 |
Origin of Product |
United States |
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